7-Chloro-8-methylquinoline-3-carboxylic acid

Description

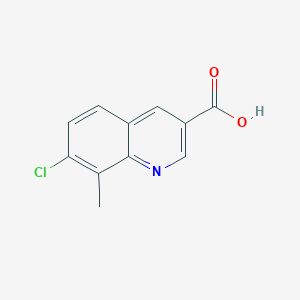

7-Chloro-8-methylquinoline-3-carboxylic acid (CAS: 405923-50-4) is a quinoline derivative with a molecular formula of C₁₁H₈ClNO₃ and a molecular weight of 237.64 g/mol . The compound features a chlorine atom at position 7, a methyl group at position 8, and a carboxylic acid moiety at position 3 of the quinoline backbone.

Properties

IUPAC Name |

7-chloro-8-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-9(12)3-2-7-4-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPHIRMIGFRUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589166 | |

| Record name | 7-Chloro-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-52-6 | |

| Record name | 7-Chloro-8-methyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948290-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948290-52-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methylquinoline-3-carboxylic acid typically involves the chlorination of 8-methylquinoline-3-carboxylic acid. One common method is the reaction of 8-methylquinoline-3-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chlorine atom at the 7-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include reduced quinoline derivatives.

Scientific Research Applications

7-Chloro-8-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent and intermediate in organic synthesis.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 7-Chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The quinoline core allows for diverse substitutions, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Quinoline Derivatives

Physicochemical Properties

- Polarity and Solubility: The target compound’s single COOH group at C3 and methyl at C8 likely confer moderate polarity, balancing solubility and membrane permeability. In contrast, 7-chloroquinoline-3,8-dicarboxylic acid (dual COOH) exhibits higher water solubility but reduced lipophilicity . Quinclorac’s dichloro substitution enhances hydrophobicity, critical for herbicidal activity, while its COOH group at C8 facilitates hydrogen bonding in crystal packing .

- Crystallinity and Stability: Quinclorac’s crystal structure is stabilized by π-π interactions (interplanar distance: 3.31 Å) and O–H⋯N hydrogen bonds, contributing to its stability .

Biological Activity

7-Chloro-8-methylquinoline-3-carboxylic acid is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H8ClN1O2

- Molecular Weight : 237.64 g/mol

- Structural Features : Contains a chloro group, a methyl group, and a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and disrupt metabolic pathways in microorganisms and cancer cells. The precise mechanisms can vary based on the biological context:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell membranes or inhibition of essential metabolic enzymes.

- Anticancer Potential : Research indicates that it may interfere with cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Biological Activity Overview

| Activity Type | Notable Effects | References |

|---|---|---|

| Antimicrobial | Effective against diverse bacterial strains | , |

| Anticancer | Inhibits cancer cell growth | , |

| Antiviral | Potential activity against HIV and herpes |

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays. This suggests its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins .

- Synthesis and Optimization : Recent research focused on optimizing synthetic routes for this compound to enhance yield while minimizing waste products. This includes methods that utilize environmentally friendly reagents, which could facilitate large-scale production for therapeutic use .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 7-Chloroquinoline-3-carboxylic acid | Lacks methyl group | Antimicrobial activity |

| 4-Hydroxyquinoline | Contains hydroxyl but lacks chlorine | Antioxidant properties |

| 8-Methylquinoline | Contains methyl but lacks hydroxyl | Less bioactive |

The combination of functional groups in this compound enhances its biological activity compared to these related compounds.

Q & A

Q. What are the common synthetic routes for 7-Chloro-8-methylquinoline-3-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A prevalent method is the Gould-Jacobs reaction, which involves thermal cyclization of acrylate derivatives with nitro-substituted precursors. For example, ethyl 3-(N,N-dimethylamino)acrylate can react with halogenated nitrobenzoic acids under acidic conditions to form the quinoline core . Modifications include introducing methyl and chloro groups at positions 8 and 7, respectively, via nucleophilic substitution or condensation reactions. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl carboxylate derivatives) yields the carboxylic acid moiety .

Q. How is the structural identity of this compound confirmed?

Structural characterization relies on:

- X-ray crystallography : Determines crystal packing (e.g., π-π stacking at 3.31 Å interplanar distance) and hydrogen bonding (O–H⋯N) patterns .

- NMR spectroscopy : Confirms substituent positions (e.g., methyl at C8, chloro at C7, and carboxylic acid at C3).

- Mass spectrometry (MS) : Validates molecular weight (e.g., MW 242.05 for analogs) and fragmentation patterns .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structural analogs (e.g., 7-chloro-1-cyclopropyl-6-fluoroquinolones) exhibit antibacterial properties. Activity is often assessed via minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Key strategies include:

- Catalyst selection : Polyphosphoric acid (PPA) enhances cyclization efficiency during lactamization .

- Reaction conditions : Prolonged heating (24–72 hours) in aqueous ethanolic NaHCO₃ at 70–80°C improves substitution reactions at C7 and C8 .

- Purification : Recrystallization from dimethyl sulfoxide (DMSO) or ethanol ensures high purity (>95%) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity variations : Melting point analysis (e.g., 74–78°C for related compounds) ensures batch consistency .

- Stereochemical factors : Chiral centers (e.g., cyclohexylamino substituents) can alter activity; enantiomeric resolution via HPLC is critical .

- Assay variability : Standardize MIC protocols using reference strains (e.g., E. coli ATCC 25922) to minimize inter-lab differences .

Q. What structural modifications enhance pharmacokinetic properties?

Q. How do substituent variations influence structure-activity relationships (SAR)?

SAR studies highlight:

- C8 methyl group : Enhances lipophilicity and bacterial membrane penetration .

- C7 chloro substituent : Critical for topoisomerase IV inhibition in quinolone analogs .

- C3 carboxylic acid : Essential for metal chelation and binding to bacterial DNA gyrase .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.